molecular formula C18H26N2O3 B1684049 (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide

(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B1684049
M. Wt: 318.4 g/mol
InChI Key: SVYRYFAUQHVGAI-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route involves the formation of the benzamide structure followed by the addition of the pent-1-enyl group and the dimethylcarbamoyl group . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

VSN-16 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

VSN-16 has a wide range of scientific research applications:

Mechanism of Action

VSN-16 exerts its effects by acting as an agonist at cannabinoid receptors. It binds to these receptors, leading to the release of nitric oxide and the activation of potassium channels and TRPV1 channels. This results in vasodilation and other physiological effects . The molecular targets involved include cannabinoid receptors, potassium channels, and TRPV1 channels.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(Z)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5-

InChI Key

SVYRYFAUQHVGAI-YVMONPNESA-N

SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C

Isomeric SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)/C=C\CCCC(=O)N(C)C

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VSN-16R;  VSN-16;  VSN16R;  VSN16;  VSN 16R;  VSN 16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
Reactant of Route 3
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
Reactant of Route 4
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
Reactant of Route 5
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
Reactant of Route 6
(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide

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